molecular formula C19H24N2O2 B5712481 N-[4-(diethylamino)phenyl]-3-ethoxybenzamide

N-[4-(diethylamino)phenyl]-3-ethoxybenzamide

Cat. No. B5712481
M. Wt: 312.4 g/mol
InChI Key: JWQGLKZVWMCDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-3-ethoxybenzamide, also known as DEAB, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research as a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes. DEAB has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.

Mechanism of Action

N-[4-(diethylamino)phenyl]-3-ethoxybenzamide selectively inhibits ALDH enzymes by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding carboxylic acids. This leads to an accumulation of aldehydes, which can have various effects on cellular processes depending on the specific ALDH isoform inhibited.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In addition, this compound has been implicated in the regulation of stem cell differentiation and the maintenance of stem cell populations in various tissues.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)phenyl]-3-ethoxybenzamide is a valuable tool in many laboratory experiments due to its selective inhibition of ALDH enzymes. It allows researchers to investigate the role of ALDH enzymes in various physiological and pathological processes. However, this compound has some limitations, including its potential off-target effects and its toxicity at high concentrations.

Future Directions

There are many future directions for research involving N-[4-(diethylamino)phenyl]-3-ethoxybenzamide. One area of interest is the role of ALDH enzymes in stem cell biology and tissue regeneration. This compound has been shown to regulate stem cell differentiation and could be used to enhance the efficiency of tissue engineering and regenerative medicine. Another area of interest is the development of more selective ALDH inhibitors based on the structure of this compound. Such inhibitors could have potential therapeutic applications in cancer and other diseases.

Synthesis Methods

N-[4-(diethylamino)phenyl]-3-ethoxybenzamide can be synthesized using various methods, including the reaction of 4-(diethylamino)aniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-3-ethoxybenzamide is a potent inhibitor of ALDH enzymes, which are involved in the metabolism of many endogenous and exogenous aldehydes. ALDH inhibition has been implicated in various physiological and pathological processes, including cancer, cardiovascular disease, and neurodegeneration. This compound has been used in many studies to investigate the role of ALDH enzymes in these processes.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-21(5-2)17-12-10-16(11-13-17)20-19(22)15-8-7-9-18(14-15)23-6-3/h7-14H,4-6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQGLKZVWMCDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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